molecular formula C21H28N4O3S B2608002 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034529-66-1

4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2608002
CAS No.: 2034529-66-1
M. Wt: 416.54
InChI Key: PMBCDPVHRTYROP-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a piperidinylmethyl group linked to a methylpyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Piperidinylmethyl Group: The piperidinylmethyl group can be introduced by reacting the benzamide intermediate with 1-(2-methylpyridin-4-yl)piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Product Formation: The final product is obtained after purification steps such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure scalability and consistency in production.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and pyridinyl moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of its target through binding interactions. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide
  • 4-(ethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide
  • 4-(dimethylsulfamoyl)-N-{[1-(3-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-16-14-19(8-11-22-16)25-12-9-17(10-13-25)15-23-21(26)18-4-6-20(7-5-18)29(27,28)24(2)3/h4-8,11,14,17H,9-10,12-13,15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBCDPVHRTYROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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